molecular formula C10H12N2O B14785080 Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl-

Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl-

Cat. No.: B14785080
M. Wt: 176.21 g/mol
InChI Key: ICQCTTPAEZYQGO-UHFFFAOYSA-N
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Description

Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl-: is an organic compound with the molecular formula C10H12N2O. This compound is characterized by the presence of a benzonitrile core substituted with amino, methoxy, and dimethyl groups. It is a solid with colorless to yellowish crystals or crystalline powder and is soluble in common organic solvents such as ethanol, ethers, and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually carried out under inert atmosphere and at controlled temperatures to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and methoxy groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects.

Comparison with Similar Compounds

  • 2-Amino-5-methoxybenzonitrile
  • 2-Amino-4-methoxybenzonitrile
  • 2-Amino-3,5-dimethylbenzonitrile

Comparison:

  • 2-Amino-5-methoxybenzonitrile: Similar structure but lacks the additional dimethyl groups, which may affect its reactivity and applications.
  • 2-Amino-4-methoxybenzonitrile: The position of the methoxy group is different, leading to variations in chemical properties and biological activity.
  • 2-Amino-3,5-dimethylbenzonitrile: Similar to the target compound but lacks the methoxy group, which may influence its solubility and reactivity.

Uniqueness: Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl- is unique due to the specific combination of amino, methoxy, and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-amino-5-methoxy-3,6-dimethylbenzonitrile

InChI

InChI=1S/C10H12N2O/c1-6-4-9(13-3)7(2)8(5-11)10(6)12/h4H,12H2,1-3H3

InChI Key

ICQCTTPAEZYQGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)C#N)C)OC

Origin of Product

United States

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